Cas no 57798-00-2 (8-Bromoquinolin-4(1H)-one)
8-Bromoquinolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 8-Bromoquinoline-4-ol
- 8-Bromo-4-hydroxyquinoline
- 4-Hydroxy-8-bromoquinoline
- 8-bromo-4-Quinolinol
- 8-Bromoquinolin-4(1H)-one
- SCHEMBL4208511
- DTXSID40973385
- 8-bromoquinolin-4-ol
- SB69985
- CS-W013079
- CS-0356751
- FT-0763969
- BB 0222316
- 8-Bromo-4-hydroxyquinoline;8-Bromo-4-quinolinol
- MFCD12192825
- ZMB50729
- 4-Quinolinol, 8-bromo-
- MFCD00272389
- 8-Bromo-quinolin-4-ol
- AKOS002326829
- 8-Bromo-1H-quinolin-4-one
- A869582
- AC-24339
- 8-bromo-1,4-dihydroquinolin-4-one
- PS-7795
- 8-Bromo-4-hydroxyquinoline, AldrichCPR
- 57798-00-2
- J-650165
- J-519410
- Z431511978
- SCHEMBL15367385
- HLALMUWUZUGIGR-UHFFFAOYSA-N
- AB05650
- SY007178
- F10438
- AMY18035
- AKOS009581024
- 949507-29-3
- EN300-65179
- DB-072375
- DB-118900
-
- MDL: MFCD00272389
- Inchi: 1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
- InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(C=CNC=21)=O
Computed Properties
- Exact Mass: 222.96300
- Monoisotopic Mass: 222.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Melting Point: 170-176°C
- Boiling Point: 370.7℃ at 760 mmHg
- PSA: 33.12000
- LogP: 2.70290
8-Bromoquinolin-4(1H)-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
8-Bromoquinolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH191-1g |
8-Bromoquinolin-4(1H)-one |
57798-00-2 | 97% | 1g |
¥236.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH191-200mg |
8-Bromoquinolin-4(1H)-one |
57798-00-2 | 97% | 200mg |
¥82.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850879-5g |
8-Bromo-4-hydroxyquinoline |
57798-00-2 | ≥97% | 5g |
770.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10337-25g |
8-bromoquinolin-4-ol |
57798-00-2 | 97% | 25g |
$440 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000023-1G |
8-Bromo-4-hydroxyquinoline |
57798-00-2 | Aldrich | 1G |
¥1140.66 | 2022-02-24 | |
| Fluorochem | 223664-1g |
8-Bromoquinoline-4-ol |
57798-00-2 | 95% | 1g |
£33.00 | 2022-02-28 | |
| Fluorochem | 223664-5g |
8-Bromoquinoline-4-ol |
57798-00-2 | 95% | 5g |
£93.00 | 2022-02-28 | |
| Fluorochem | 223664-25g |
8-Bromoquinoline-4-ol |
57798-00-2 | 95% | 25g |
£460.00 | 2022-02-28 | |
| TRC | B698940-100mg |
8-Bromoquinolin-4(1H)-one |
57798-00-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698940-250mg |
8-Bromoquinolin-4(1H)-one |
57798-00-2 | 250mg |
$ 75.00 | 2023-04-18 |
8-Bromoquinolin-4(1H)-one Suppliers
8-Bromoquinolin-4(1H)-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Hydroquinolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Quinolones and derivatives Hydroquinolones
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 8-Bromoquinolin-4(1H)-one
Professional Introduction to 8-Bromoquinolin-4(1H)-one (CAS No. 57798-00-2)
8-Bromoquinolin-4(1H)-one is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, identified by the chemical abstracts service number CAS No. 57798-00-2, belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine substituent at the 8-position and a carbonyl group at the 4-position imparts unique electronic and steric properties to this molecule, making it a valuable scaffold for further chemical modifications and biological investigations.
The< strong>8-Bromoquinolin-4(1H)-one structure serves as a versatile intermediate in the synthesis of various pharmacologically active agents. Its quinoline core is a privileged scaffold in drug discovery, particularly in the development of antimicrobial, antimalarial, and anticancer agents. The bromine atom at the 8-position enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
Recent advancements in medicinal chemistry have highlighted the potential of< strong>8-Bromoquinolin-4(1H)-one as a precursor in the development of novel therapeutic entities. For instance, studies have demonstrated its utility in generating quinoline-based inhibitors targeting specific enzymes involved in cancer progression. The carbonyl group at the 4-position provides a site for further derivatization, enabling the introduction of pharmacophores that can modulate enzyme activity. This flexibility has led to the synthesis of several analogs with improved pharmacokinetic profiles and reduced side effects.
In addition to its role in anticancer research, 8-Bromoquinolin-4(1H)-one has been explored in the development of antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, and modifications to the core structure can enhance efficacy against resistant strains of bacteria and fungi. The bromine substituent facilitates further chemical manipulation, allowing researchers to fine-tune the molecule's properties for optimal biological activity. Recent studies have shown promising results in using< strong>8-Bromoquinolin-4(1H)-one-based compounds to combat multidrug-resistant pathogens.
The< strong>CAS No. 57798-00-2 identifier ensures that researchers can reliably obtain and reference this compound through various chemical suppliers. Its stability and availability make it an attractive choice for both academic and industrial laboratories engaged in drug discovery and development. The compound's molecular structure also lends itself to computational studies, where molecular modeling techniques can predict its interactions with biological targets. These computational approaches are increasingly integral to modern drug design, as they can accelerate the identification of lead compounds and optimize their properties before experimental synthesis.
The versatility of< strong>8-Bromoquinolin-4(1H)-one extends beyond its applications in pharmaceuticals. It has also been utilized in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The quinoline framework is known for its electron-deficient nature, which makes it suitable for use in electronic materials where charge transport properties are critical. Researchers have leveraged the< strong>CAS No. 57798-00-2 compound to develop novel polymers and small molecules with applications in optoelectronic devices.
In conclusion, 8-Bromoquinolin-4(1H)-one (CAS No. 57798-00-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing various diseases, including cancer and infectious disorders. The ongoing research into this compound highlights its potential as a building block for future therapeutic agents, demonstrating why it remains a subject of intense scientific interest.
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